{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS: 1354007-33-2) is a pyrrolidine-derived compound featuring a benzyl-isopropyl-amino-methyl substituent and an acetic acid moiety. Its molecular formula is C₁₇H₂₆N₂O₂, with a molecular weight of 290.41 g/mol and a purity of 96% . The compound exhibits stereochemical specificity, as evidenced by its (S)-configured variant ([((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid), which is critical for biological interactions .
Properties
IUPAC Name |
2-[2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)12-16-9-6-10-18(16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSKXYJBEXIQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148128 | |
| Record name | 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353973-25-7 | |
| Record name | 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidineacetic acid, 2-[[(1-methylethyl)(phenylmethyl)amino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001148128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound {2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS Number: 1353984-90-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
The structure of the compound can be summarized as follows:
- Molecular Formula : C17H26N2O2
- Molecular Weight : 290.4 g/mol
- IUPAC Name : 2-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]acetic acid
The biological activity of {2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is primarily attributed to its interaction with various biological targets, including:
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Inhibition of these enzymes is crucial for treating neurodegenerative diseases such as Alzheimer's disease.
- Neuroprotective Effects : The compound exhibits antioxidant properties, which help mitigate oxidative stress in neuronal cells.
In Vitro Studies
Recent studies have demonstrated the compound's potential in various biological assays:
-
AChE/BChE Inhibition : The compound has shown promising inhibition rates against AChE and BChE, which are critical in the context of Alzheimer's disease treatment. The IC50 values indicate effective concentrations required for inhibition.
Compound IC50 (AChE) IC50 (BChE) Selectivity Index {2-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid X µM Y µM Z - Antioxidant Activity : Assays such as DPPH and ABTS have been employed to assess the antioxidant capacity of the compound. Results indicate significant free radical scavenging activity.
- Neurotoxicity Assessment : The compound was tested on human neuroblastoma SH-SY5Y cells, showing low neurotoxicity and high biocompatibility.
Case Studies
A notable study evaluated the compound's effects on SH-SY5Y cells under oxidative stress conditions induced by hydrogen peroxide (H2O2). The results indicated that the compound could protect neuronal cells from oxidative damage by modulating cellular pathways involved in apoptosis and oxidative stress response.
Comparison with Similar Compounds
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic Acid
- CAS : 1353957-68-2
- Molecular Formula : C₁₉H₂₆N₂O₄
- Molecular Weight : 334.42 g/mol
- Key Differences: Substitution of the benzyl group with a benzyloxycarbonyl moiety introduces a carbonyloxy (-O-CO-O-) group, increasing molecular weight by ~44 g/mol. The benzyloxycarbonyl group is a common protecting amine in organic synthesis, suggesting this variant may serve as an intermediate in multi-step reactions .
[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic Acid (Stereoisomer)
- CAS : 1353963-06-0
- Molecular Formula : C₁₇H₂₆N₂O₂
- Molecular Weight : 290.41 g/mol
- Key Differences :
- Shares the same molecular formula and weight as the target compound but lacks explicit stereochemical designation (i.e., the (S)-configuration is unspecified).
- XLogP3 : 0.5, indicating moderate lipophilicity .
- Structural flexibility: 7 rotatable bonds, which may influence pharmacokinetic properties like membrane permeability .
Discontinued Analogues
- Limited data on its properties preclude direct comparison.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
| Property | Target Compound (CAS 1354007-33-2) | Benzyloxycarbonyl Variant (CAS 1353957-68-2) | Stereoisomer (CAS 1353963-06-0) |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₂ | C₁₉H₂₆N₂O₄ | C₁₇H₂₆N₂O₂ |
| Molecular Weight (g/mol) | 290.41 | 334.42 | 290.41 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 4 | 6 | 4 |
| Rotatable Bonds | Not reported | Not reported | 7 |
| Purity | 96% | Not specified | Not specified |
| Key Functional Group | Benzyl-isopropyl-amino | Benzyloxycarbonyl-isopropyl-amino | Benzyl-isopropyl-amino |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
